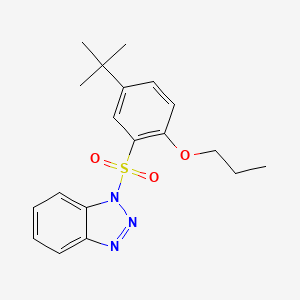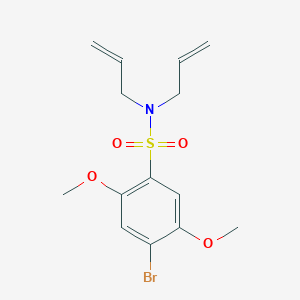
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as CDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.
作用機序
The exact mechanism of action of 4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In the case of neurodegenerative diseases, this compound has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in the development of Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of reactive oxygen species. In the case of neurodegenerative diseases, this compound has been shown to reduce the formation of beta-amyloid and alpha-synuclein aggregates, which are implicated in the development of Alzheimer's and Parkinson's disease, respectively.
実験室実験の利点と制限
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of research is to investigate the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Another area of research is to investigate the potential use of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential use in other areas of research, such as antimicrobial therapy.
合成法
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a multistep process, which involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with propargyl alcohol, followed by the reaction of the resulting product with sodium hydride and 2-bromoethyl prop-2-enyl sulfone. The final product obtained is this compound, which is a white crystalline powder.
科学的研究の応用
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been extensively researched for its potential applications in various areas of scientific research. It has been shown to have anticancer properties and has been used in the development of various cancer therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an antimicrobial agent.
特性
IUPAC Name |
4-chloro-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZQMIMKAXIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
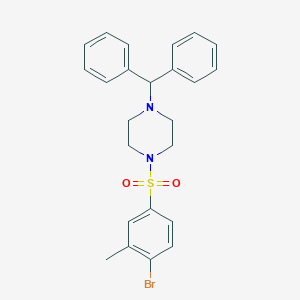

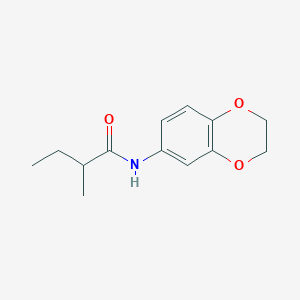
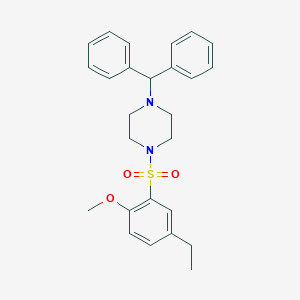
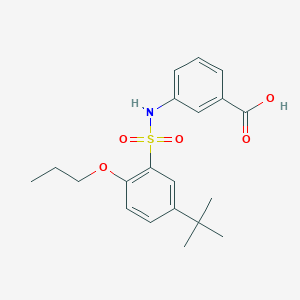
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
